molecular formula C14H16O2 B14112462 2-Methoxy-6-(1-methoxyethyl)naphthalene

2-Methoxy-6-(1-methoxyethyl)naphthalene

Cat. No.: B14112462
M. Wt: 216.27 g/mol
InChI Key: YLLKSXRCTJKPJD-UHFFFAOYSA-N
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Description

2-Methoxy-6-(1-methoxyethyl)naphthalene is a high-purity organic compound designed for advanced chemical research and development. This naphthalene derivative features a 1-methoxyethyl side chain at the 6-position, making it a valuable synthon for constructing more complex molecular architectures, particularly in polymer and materials science. Its structure is closely related to 2-methoxy-6-vinylnaphthalene, a known building block, but with an additional methoxy group that enhances its functionality and potential for further chemical modification . Research Applications & Value: This compound is primarily used as a key intermediate in organic synthesis. Researchers can exploit its functional groups for various coupling reactions and polymerizations. It holds significant potential in the development of novel organic materials, including liquid crystals, fluorescent markers, and conductive polymers, due to the rigid, planar structure of the naphthalene core which can promote pi-pi stacking interactions. Handling & Storage: This product is supplied as a solid. Based on its structural analogy to similar naphthalene derivatives, it should be stored refrigerated (0-10°C) and is likely heat-sensitive . Researchers should handle this material using appropriate safety precautions. As a laboratory chemical, it is For Research Use Only . It is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

2-methoxy-6-(1-methoxyethyl)naphthalene

InChI

InChI=1S/C14H16O2/c1-10(15-2)11-4-5-13-9-14(16-3)7-6-12(13)8-11/h4-10H,1-3H3

InChI Key

YLLKSXRCTJKPJD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)OC

Origin of Product

United States

Preparation Methods

Bromination of 2-Methoxynaphthalene

The foundational step involves bromination of 2-methoxynaphthalene to introduce bromine at the 6-position.

Procedure :

  • Reactants : 2-Methoxynaphthalene, bromine (Br₂), glacial acetic acid.
  • Conditions :
    • Bromine is added dropwise to a stirred solution of 2-methoxynaphthalene in acetic acid at 30–50°C.
    • Reaction monitored until 1,6-dibromo-2-methoxynaphthalene forms (TLC/GC-MS).
  • Yield : 85–90% (isolated via crystallization).

Iron-Mediated Debromination

Selective removal of the 1-position bromine is achieved using metallic iron.

Procedure :

  • Reactants : 1,6-Dibromo-2-methoxynaphthalene, iron powder/chips, HBr-saturated acetic acid.
  • Conditions :
    • Iron is added to the reaction mixture at 30–60°C under stirring.
    • Excess HBr ensures dehalogenation at the 1-position.
  • Workup :
    • Dilution with water, filtration, and crystallization (isobutanol/heptane).
  • Yield : 70–75% of 6-bromo-2-methoxynaphthalene.

Introduction of 1-Methoxyethyl Group

The 6-bromo intermediate undergoes coupling to install the 1-methoxyethyl moiety.

Method A: Grignard Reaction :

  • Reactants : 6-Bromo-2-methoxynaphthalene, methoxyethyl magnesium bromide.
  • Conditions :
    • Dry THF, reflux under nitrogen.
    • Quenching with NH₄Cl and extraction with ethyl acetate.
  • Yield : 60–65% after silica gel chromatography.

Method B: Ullmann Coupling :

  • Reactants : 6-Bromo-2-methoxynaphthalene, 1-methoxyethyl zinc chloride, Pd(PPh₃)₄.
  • Conditions :
    • DMF, 80°C, 12 hours.
  • Yield : 55–60%.

Friedel-Crafts Alkylation

Direct Alkylation of 2-Methoxynaphthalene

A one-pot approach using Friedel-Crafts acylation followed by reduction.

Procedure :

  • Reactants : 2-Methoxynaphthalene, methoxyacetyl chloride, AlCl₃.
  • Conditions :
    • Reaction in dichloromethane at 0°C, progressing to room temperature.
    • Forms 6-methoxyacetyl-2-methoxynaphthalene.
  • Reduction :
    • NaBH₄ in MeOH reduces the ketone to alcohol.
    • Methylation with CH₃I/K₂CO₃ yields the target compound.
  • Overall Yield : 50–55%.

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Applicable for introducing pre-formed methoxyethyl groups.

Procedure :

  • Reactants : 6-Bromo-2-methoxynaphthalene, 1-methoxyethylboronic acid, Pd(dppf)Cl₂.
  • Conditions :
    • DME/H₂O, Na₂CO₃, 80°C, 8 hours.
  • Yield : 65–70% after purification.

Comparative Analysis of Methods

Method Key Steps Yield Advantages Limitations
Bromination-Debromination Bromination → Debromination → Coupling 60–75% High regioselectivity; scalable Multi-step; iron handling required
Friedel-Crafts Alkylation Acylation → Reduction → Methylation 50–55% One-pot potential Moderate yields; side reactions
Suzuki Coupling Cross-coupling with boronic acid 65–70% High efficiency; mild conditions Cost of Pd catalysts

Mechanistic Considerations

  • Bromination : Electrophilic aromatic substitution favored at the 6-position due to methoxy’s directing effect.
  • Debromination : Iron facilitates single-electron transfer (SET), selectively reducing the 1-bromo group.
  • Friedel-Crafts : Methoxyacetyl chloride acts as an electrophile, with AlCl₃ activating the carbonyl.

Comparison with Similar Compounds

Key Characteristics:

  • Synthesis: Prepared via a radical-polar crossover reaction using methanol as the nucleophile under photocatalytic conditions (General Procedure E in ). The reaction involves redox-active esters and Ir-based photocatalysts, yielding a white solid after purification .
  • Structural Confirmation : Characterized by ¹H NMR (δ 7.65–7.10 ppm for aromatic protons, δ 3.75–3.20 ppm for methoxy groups) and ¹³C NMR (δ 157–110 ppm for aromatic carbons) .
  • Natural Occurrence: Identified as a minor constituent (5.6%) in the essential oil of Chromolaena odorata roots, highlighting its natural biosynthetic origin .

Comparison with Structural Analogues

Structural Analogues and Substituent Variations

The following table compares 2-Methoxy-6-(1-methoxyethyl)naphthalene with structurally related naphthalene derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents at Position 6 Physical State Key References
This compound C₁₄H₁₆O₂ 216.27 1-Methoxyethyl White Solid
2-Methoxy-6-(1-(2,4,6-trimethoxyphenyl)ethyl)naphthalene (45) C₂₃H₂₆O₅ 406.45 1-(2,4,6-Trimethoxyphenyl)ethyl White Solid
2-Methoxy-6-(1-phenoxyethyl)naphthalene (46) C₁₉H₁₈O₂ 278.35 1-Phenoxyethyl Transparent Oil
(E)-2-Methoxy-6-(4-methylstyryl)naphthalene (3z) C₂₀H₁₈O 274.36 4-Methylstyryl White Solid
2-Methoxy-6-(4-methylphenyl)naphthalene C₁₈H₁₆O 248.32 4-Methylphenyl Not Reported
2-Acetyl-6-methoxynaphthalene C₁₃H₁₂O₂ 200.23 Acetyl Solid (Pharma Intermediate)

Substituent Effects on Physicochemical Properties

  • Electronic Effects: The 1-methoxyethyl group in Compound 47 introduces moderate electron-donating effects via the methoxy oxygen, enhancing solubility in polar solvents compared to non-polar substituents (e.g., 4-methylphenyl in ). Trimethoxyphenyl (Compound 45) and styryl (Compound 3z) groups increase steric bulk and π-conjugation, affecting UV-Vis absorption profiles .
  • Thermal Stability: Compounds with alkyl or aryl substituents (e.g., 4-methylphenyl in ) exhibit higher melting points due to crystalline packing, whereas 1-phenoxyethyl (Compound 46) remains an oil at room temperature due to reduced symmetry .

Q & A

Basic: What are the standard methods for isolating 2-Methoxy-6-(1-methoxyethyl)naphthalene from natural sources, and how are purity and yield optimized?

Answer:
this compound has been isolated from the roots of Chromolaena odorata via hydrodistillation or solvent extraction (e.g., using hexane or dichloromethane). Purity is optimized through chromatographic techniques such as column chromatography (silica gel) or preparative HPLC. Yield improvements rely on parameters like extraction time, solvent polarity, and temperature control. Structural confirmation is achieved using GC-MS and NMR spectroscopy .

Basic: What spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures distinguish it from related naphthalene derivatives?

Answer:

  • NMR : 1^1H and 13^13C NMR identify methoxy groups (δ ~3.8–4.0 ppm for OCH3_3) and ethyl substitution patterns (e.g., splitting patterns for -CH2_2-).
  • Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 216 for C14_{14}H16_{16}O2_2) and fragmentation patterns differentiate it from isomers.
  • UV-Vis : Absorbance maxima in the 270–300 nm range reflect naphthalene conjugation.
    Cross-referencing with databases like NIST ensures accuracy .

Advanced: How can researchers design in vivo toxicological studies on this compound to minimize bias and ensure reproducibility?

Answer:
Key methodological considerations include:

  • Randomization : Administer doses in a randomized sequence to avoid selection bias .
  • Blinding : Ensure personnel are blinded to exposure groups during data collection and analysis .
  • Outcome Assessment : Use predefined criteria for systemic effects (e.g., hepatic/renal toxicity) and validate biomarkers through LC-MS or histopathology .
  • Risk of Bias Tools : Apply ATSDR’s Tiered Risk of Bias framework (Tables C-6/C-7) to evaluate study validity .

Advanced: What strategies resolve contradictions in toxicokinetic data for naphthalene derivatives, such as metabolic pathway discrepancies between in vitro and in vivo models?

Answer:

  • Comparative Metabolism Studies : Use liver microsomes from multiple species (e.g., rat vs. human) to identify interspecies variations in CYP450-mediated oxidation .
  • Isotope Tracing : Employ 14^{14}C-labeled compounds to track metabolite formation and distribution.
  • Data Integration : Apply systematic review protocols (Steps 4–8 in ATSDR’s framework) to weigh evidence quality and reconcile conflicting results .

Basic: What synthetic routes are reported for this compound, and how are reaction conditions optimized for scalability?

Answer:

  • Friedel-Crafts Alkylation : Methoxyethylation of 2-methoxynaphthalene using AlCl3_3 as a catalyst. Optimization involves temperature control (0–25°C) and stoichiometric adjustments to minimize polyalkylation .
  • Photoredox Catalysis : Radical-polar crossover reactions enable fluorination or functionalization; screening catalysts like Ir(ppy)3_3 improves efficiency .

Advanced: How do researchers assess the environmental fate of this compound, particularly its persistence and bioaccumulation potential?

Answer:

  • Persistence Studies : Measure hydrolysis rates under varying pH/temperature and UV degradation in simulated sunlight.
  • Bioaccumulation Models : Use logPP values (predicted ~3.5) and quantitative structure-activity relationships (QSARs) to estimate bioconcentration factors.
  • Ecotoxicity Assays : Evaluate effects on aquatic organisms (e.g., Daphnia magna) via OECD Test Guideline 202 .

Advanced: What mechanistic insights exist for the biological activity of this compound, particularly its interaction with cellular targets?

Answer:
Limited data suggest potential anthelmintic activity (e.g., against Pheretima posthuma at 2.5 mg/mL). Proposed mechanisms include disruption of mitochondrial membrane potential or inhibition of acetylcholinesterase. Further studies using molecular docking (e.g., AutoDock Vina) and siRNA knockdowns are needed to validate targets .

Basic: How are computational methods (e.g., DFT, QSAR) applied to predict the physicochemical properties of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculates optimized geometries, electrostatic potentials, and HOMO-LUMO gaps to predict reactivity.
  • QSAR Models : Correlate structural descriptors (e.g., molar refractivity, topological surface area) with solubility or toxicity. Software like COSMOtherm or EPI Suite provides property estimates .

Advanced: What experimental controls are critical when evaluating this compound’s genotoxicity in in vitro assays?

Answer:

  • Positive/Negative Controls : Include ethyl methanesulfonate (EMS) for mutagenicity and DMSO as a solvent control.
  • Metabolic Activation : Use S9 liver homogenate to simulate mammalian metabolism in Ames tests.
  • Replicate Consistency : Ensure ≥3 independent experiments with statistical power analysis (e.g., ANOVA, p<0.05) .

Advanced: How can systematic review methodologies address gaps in the toxicological profile of this compound?

Answer:
Follow ATSDR’s 8-step framework:

Problem Formulation : Define exposure routes (inhalation/oral/dermal) and outcomes (e.g., hepatotoxicity) .

Evidence Synthesis : Use tools like ROBINS-I to assess bias in human/animal studies .

Data Integration : Apply the GRADE system to rate confidence in carcinogenicity or endocrine disruption evidence .

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